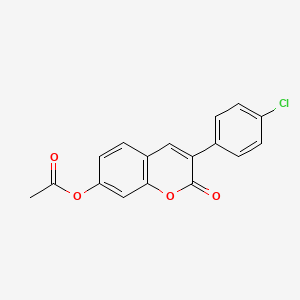

3-(4-chlorophenyl)-2-oxo-2H-chromen-7-yl acetate

Description

Properties

IUPAC Name |

[3-(4-chlorophenyl)-2-oxochromen-7-yl] acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H11ClO4/c1-10(19)21-14-7-4-12-8-15(17(20)22-16(12)9-14)11-2-5-13(18)6-3-11/h2-9H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZZGDUGQEWMYGN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1=CC2=C(C=C1)C=C(C(=O)O2)C3=CC=C(C=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H11ClO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-chlorophenyl)-2-oxo-2H-chromen-7-yl acetate typically involves the condensation of 4-chlorobenzaldehyde with 4-hydroxycoumarin in the presence of a base, followed by acetylation. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as piperidine or pyridine. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to enhance the efficiency and yield of the reaction. The use of automated systems for the addition of reagents and control of reaction parameters can further optimize the production process.

Chemical Reactions Analysis

Types of Reactions

3-(4-chlorophenyl)-2-oxo-2H-chromen-7-yl acetate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones.

Reduction: Reduction reactions can convert the compound into hydroxy derivatives.

Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

Substitution: Reagents like sodium hydride (NaH) and alkyl halides are employed for substitution reactions.

Major Products

The major products formed from these reactions include various substituted chromen-2-one derivatives, which can exhibit different biological activities and properties.

Scientific Research Applications

Scientific Research Applications

1. Chemistry

- Building Block for Organic Synthesis : The compound serves as a versatile building block for synthesizing more complex organic molecules. It is utilized in various organic transformations, enabling the development of new chemical entities with potential applications in pharmaceuticals and materials science.

2. Biology

- Biological Activity : Research indicates that 3-(4-chlorophenyl)-2-oxo-2H-chromen-7-yl acetate exhibits significant biological activities, including:

- Antimicrobial Properties : Studies have shown that this compound demonstrates considerable antimicrobial activity against various pathogens, including Staphylococcus pneumoniae and Pseudomonas aeruginosa .

- Anti-inflammatory Effects : The compound has been investigated for its ability to inhibit inflammatory pathways, potentially offering therapeutic benefits in treating inflammatory diseases.

- Anticancer Potential : Preliminary studies suggest that it may inhibit cancer cell proliferation and induce apoptosis in certain cancer cell lines, indicating its potential as an anticancer agent .

3. Medicine

- Therapeutic Applications : Ongoing research is focused on exploring the therapeutic potential of this compound for various diseases, particularly cancer and infectious diseases. Its mechanism of action involves interaction with specific molecular targets, modulating enzyme activity related to inflammation and cancer progression.

Comparative Analysis of Biological Activities

The following table summarizes the biological activities of this compound compared to similar compounds:

| Compound Name | Anticancer Activity | Anti-inflammatory Activity | Antimicrobial Activity |

|---|---|---|---|

| This compound | High | Moderate | Significant |

| 3-(4-bromophenyl)-2-oxo-2H-chromen-7-yl acetate | Moderate | Low | Moderate |

| 3-(4-methoxyphenyl)-2-oxo-2H-chromen-7-yl acetate | Low | Low | Low |

This data indicates that the presence of halogen substituents on the phenyl ring significantly influences the biological activity of these compounds. The chlorinated derivative exhibits superior anticancer and antimicrobial properties compared to its brominated and methoxylated counterparts.

Case Studies

Case Study 1: Antimicrobial Activity

A study conducted on the antimicrobial efficacy of various chromen derivatives included this compound. The results demonstrated that this compound effectively inhibited the growth of multiple bacterial strains, highlighting its potential as a lead compound for developing new antimicrobial agents.

Case Study 2: Anticancer Research

In vitro studies on cancer cell lines revealed that 3-(4-chlorophenyl)-2-oxo-2H-chromen-7-y acetate induced apoptosis through caspase activation pathways. These findings suggest its potential role as a therapeutic agent in oncology, warranting further exploration in clinical settings.

Mechanism of Action

The mechanism of action of 3-(4-chlorophenyl)-2-oxo-2H-chromen-7-yl acetate involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to the modulation of biological processes. For example, it may inhibit the activity of enzymes involved in the synthesis of nucleic acids, thereby exhibiting anticancer properties.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between 3-(4-chlorophenyl)-2-oxo-2H-chromen-7-yl acetate and analogous coumarin derivatives:

Key Structural and Functional Insights

Substituent Effects on Cytotoxicity :

- The methanesulfonylphenyl group in Compound 7 (C₁₈H₁₄O₆S) confers significant cytotoxicity (CC₅₀ = 24 μM in A549 lung cancer cells), likely due to its strong electron-withdrawing nature, which enhances interactions with cellular targets like DNA topoisomerases or kinases .

- By contrast, the 4-chlorophenyl group in the target compound may exhibit moderate activity, though specific data are absent in the evidence.

Anti-Inflammatory Activity :

- The amide-linked derivative (±)-2-chloro-N-(4-methyl-2-oxo-2H-chromen-7-yl)-2-phenylacetamide demonstrates superior anti-inflammatory activity compared to ibuprofen, highlighting the role of amide bonds in modulating immune responses .

Role of Substituent Position :

- 3-(2-methoxyphenyl)-2-oxo-2H-chromen-7-yl acetate () shows how ortho-substituents on the phenyl ring alter electronic distribution and bioactivity compared to para-substituted analogs like the target compound.

Crystallographic and Physicochemical Properties: Derivatives such as 3-[(E)-1-(benzyloxyimino)ethyl]-2-oxo-2H-chromen-7-yl acetate () exhibit well-defined crystal packing via hydrogen bonding (e.g., C–H⋯O interactions), which may influence stability and solubility .

Biological Activity

3-(4-chlorophenyl)-2-oxo-2H-chromen-7-yl acetate is a synthetic compound belonging to the chromen-2-one family, recognized for its diverse biological activities. The presence of the 4-chlorophenyl group enhances its pharmacological potential, making it a subject of interest in medicinal chemistry. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C16H13ClO3, with a molecular weight of approximately 300.73 g/mol. The compound features a chromene core structure that is known for its ability to interact with various biological targets.

| Property | Value |

|---|---|

| Molecular Formula | C16H13ClO3 |

| Molecular Weight | 300.73 g/mol |

| IUPAC Name | This compound |

The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes and modulate various signaling pathways. The compound has been investigated for its potential as:

- Enzyme Inhibitor : It shows promise in inhibiting enzymes such as acetylcholinesterase (AChE), which is crucial for neurotransmission. This inhibition can lead to increased levels of acetylcholine in synaptic clefts, enhancing cognitive function and memory retention .

- Anti-inflammatory Agent : Research indicates that compounds with a chromene structure can exhibit anti-inflammatory properties by downregulating pro-inflammatory cytokines and pathways.

- Anticancer Activity : The compound has demonstrated cytotoxic effects against various cancer cell lines, potentially through apoptosis induction and cell cycle arrest mechanisms .

Antimicrobial Properties

Studies have shown that derivatives of chromene compounds, including this compound, possess significant antimicrobial activity against a range of pathogens. For instance, they have been effective against:

- Staphylococcus pneumoniae

- Pseudomonas aeruginosa

In vitro studies revealed that these compounds exhibited varying degrees of effectiveness, with some derivatives showing promising results in inhibiting bacterial growth .

Anticancer Effects

The anticancer potential of this compound has been highlighted in several studies:

- Cell Line Studies : The compound has shown cytotoxicity against human cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) cells, with IC50 values indicating significant potency .

- Mechanistic Insights : The mechanism involves the induction of apoptosis and modulation of cell cycle regulators, leading to inhibited proliferation of cancer cells .

Study on Anticancer Activity

A notable study evaluated the anticancer effects of various chromene derivatives, including this compound. The researchers found that the compound induced apoptosis in MCF-7 cells via the mitochondrial pathway, characterized by increased Bax/Bcl-2 ratios and activation of caspases .

Study on AChE Inhibition

In another investigation focusing on cognitive enhancement, derivatives were screened for AChE inhibitory activity. The study revealed that this compound exhibited significant inhibition compared to standard drugs like donepezil, suggesting its potential use in treating Alzheimer's disease .

Q & A

Q. What are the established synthetic routes for 3-(4-chlorophenyl)-2-oxo-2H-chromen-7-yl acetate?

The synthesis typically involves:

- Core formation : Condensation of 7-hydroxycoumarin derivatives with 4-chlorophenylacetyl chloride under basic conditions (e.g., NaH in DMF) to form the chromenone backbone .

- Acetylation : Introduction of the acetate group at the 7-position using acetic anhydride in the presence of a catalyst like H₂SO₄ .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization from ethanol .

Q. How is the structural integrity of this compound validated experimentally?

Key methods include:

- NMR spectroscopy : ¹H and ¹³C NMR to confirm substituent positions (e.g., acetate at C7, chlorophenyl at C3) .

- Mass spectrometry (MS) : High-resolution ESI-MS to verify molecular weight (e.g., [M+H]+ at m/z 341.05) .

- X-ray crystallography : Resolve bond lengths/angles (e.g., C=O bond at 1.21 Å in the chromenone core) .

Q. What spectroscopic techniques are critical for monitoring reaction progress?

- TLC : Silica plates with UV visualization to track intermediate formation.

- IR spectroscopy : Confirm functional groups (e.g., C=O stretch at ~1700 cm⁻¹ for the acetate) .

Advanced Research Questions

Q. How can conflicting cytotoxicity data (e.g., IC₅₀ variations) be resolved in studies of this compound?

- Assay standardization : Use consistent cell lines (e.g., MCF-7) and protocols (MTT assay, 48-hour exposure) .

- Control normalization : Include reference compounds (e.g., doxorubicin) to calibrate inter-experimental variability .

- Statistical analysis : Apply ANOVA with post-hoc tests to assess significance of dose-response curves .

Q. What computational strategies predict the compound’s interaction with biological targets?

- Molecular docking : Use AutoDock Vina with PDB structures (e.g., COX-2 enzyme) to model binding modes .

- MD simulations : GROMACS for stability analysis of ligand-receptor complexes over 100 ns trajectories .

- ADMET prediction : SwissADME to evaluate pharmacokinetic properties (e.g., logP ~3.2, moderate bioavailability) .

Q. How do reaction conditions influence substitution patterns in derivatives of this compound?

- Solvent effects : Polar aprotic solvents (e.g., DMF) favor nucleophilic substitution at C3 .

- Microwave-assisted synthesis : Reduces reaction time (e.g., 30 minutes vs. 24 hours) for trifluoromethyl group introduction .

- Catalyst optimization : Pd/C for selective hydrogenation of nitro groups without affecting the chlorophenyl ring .

Q. What methodologies assess the compound’s stability under varying storage conditions?

- Accelerated degradation studies : Expose to 40°C/75% RH for 6 months; monitor via HPLC (C18 column, 254 nm) .

- Light sensitivity : UV-vis spectroscopy to detect chromenone ring decomposition (λmax shift from 320 nm to 280 nm) .

Q. How does structural modification (e.g., acetate vs. morpholine substitution) alter biological activity?

- Comparative SAR : Replace the 7-acetate with morpholine-4-carboxylate to enhance solubility and AChE inhibition (IC₅₀ from 12 µM to 5 µM) .

- Bioisosteric replacement : Substitute 4-chlorophenyl with 4-fluorophenyl to reduce cytotoxicity while retaining anti-inflammatory effects .

Tables for Key Data

| Property | Value/Method | Reference |

|---|---|---|

| Molecular Weight | 341.72 g/mol (C₁₈H₁₂ClO₄) | |

| LogP (Predicted) | 3.1 (SwissADME) | |

| Cytotoxicity (MCF-7 IC₅₀) | 18.5 ± 2.3 µM | |

| Melting Point | 162–164°C (DSC) |

| Reaction Optimization | Conditions | Yield |

|---|---|---|

| Acetylation | Ac₂O, H₂SO₄, 0°C → RT, 2 h | 85% |

| Chlorophenyl Introduction | 4-Chlorophenylacetyl chloride, NaH, DMF, 60°C, 12 h | 72% |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.